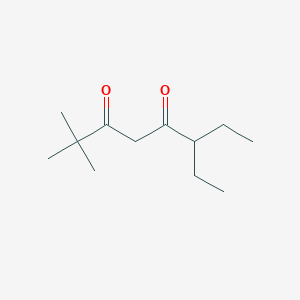
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- is a chiral compound with a complex structure that includes a dioxolane ring, a methanol group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- typically involves the condensation of carbonyl compounds with vicinal diols. One common method is the reaction of benzaldehyde with glycerol in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out under heating conditions, followed by distillation or extraction to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes or activation of receptors .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A structurally similar compound with different substituents.
2-Phenyl-1,3-dioxolane-4-methanol: Another related compound with a phenyl group at a different position.
Uniqueness
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Número CAS |
162600-00-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
[(4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H16O3/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m0/s1 |
Clave InChI |
INLPMARGHPUMDP-WDEREUQCSA-N |
SMILES isomérico |
CC1(O[C@H]([C@H](O1)C2=CC=CC=C2)CO)C |
SMILES canónico |
CC1(OC(C(O1)C2=CC=CC=C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
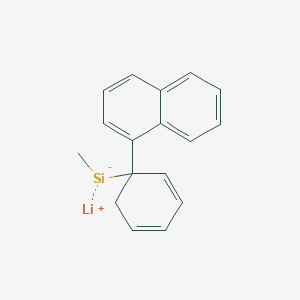
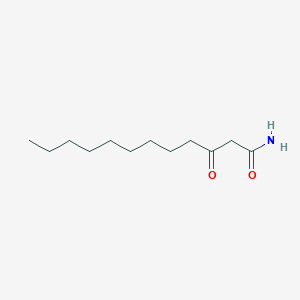
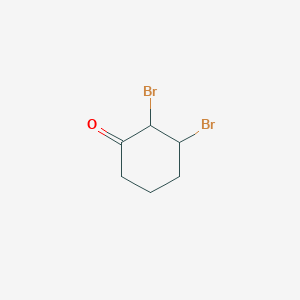
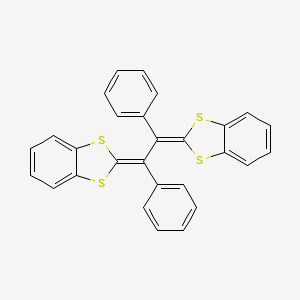
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
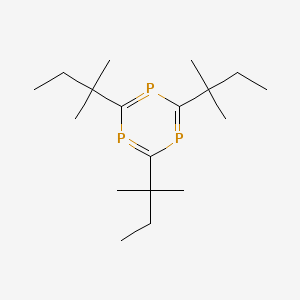

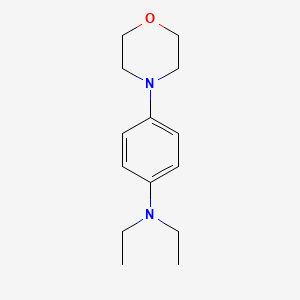
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)
